molecular formula C27H25N5O5 B2812639 N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1242860-01-0

N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No.: B2812639
CAS No.: 1242860-01-0
M. Wt: 499.527
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a 4-methylbenzyl group at position 4 and an acetamide-linked 3,4-dimethoxyphenyl moiety at position 2. This structure combines pharmacophores known for diverse biological activities, including antihistaminic, anticonvulsant, and antioxidant effects . The 3,4-dimethoxyphenyl group may enhance lipophilicity and metabolic stability, while the triazoloquinazoline core contributes to receptor-binding interactions .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O5/c1-17-8-10-18(11-9-17)15-30-25(34)20-6-4-5-7-21(20)32-26(30)29-31(27(32)35)16-24(33)28-19-12-13-22(36-2)23(14-19)37-3/h4-14H,15-16H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWHSAIBNVBOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of triazoloquinazolinones and acetamide derivatives. Key structural analogues include:

Key Research Findings

Substituent Effects on Activity
  • Benzyl Substituents : The 4-methylbenzyl group in the target compound may enhance receptor affinity compared to unsubstituted benzyl groups (e.g., in ). Chlorinated benzyl analogues (e.g., 2-chloro or 2,4-dichloro in ) show altered pharmacokinetics but reduced metabolic stability due to halogen electronegativity .
  • Aryl Acetamide Moieties : The 3,4-dimethoxyphenyl group in the target compound offers improved solubility compared to 3,4,5-trimethoxyphenyl (in ), which may reduce toxicity risks. Dichlorophenyl variants () exhibit stronger anticonvulsant activity but lower oral bioavailability .

Q & A

Q. What are the key synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Quinazolinone core formation : Cyclization of anthranilic acid derivatives with aldehydes/ketones under acidic/basic conditions .
  • Triazole ring introduction : Reaction of intermediates like 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with aryl amines via nucleophilic substitution, using DMF as a solvent and triethylamine as a catalyst .
  • Acetamide coupling : Final steps involve coupling the quinazolinone-triazole intermediate with N-(3,4-dimethoxyphenyl)acetamide precursors using CDI (1,1'-carbonyldiimidazole) or similar activating agents .
  • Optimization : Reaction conditions (temperature, solvent, time) must be carefully controlled to maximize yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the dimethoxyphenyl group (δ 3.7–3.9 ppm for methoxy protons) and acetamide carbonyl (δ ~170 ppm) .
  • IR spectroscopy : Peaks at ~1650–1750 cm1^{-1} verify carbonyl groups (quinazolinone and acetamide) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is the compound screened for preliminary biological activity?

  • Enzyme inhibition assays : Test against targets like GABA receptors or kinases using fluorescence polarization or colorimetric substrates (e.g., MTT assay for cytotoxicity) .
  • In vitro models : Anticonvulsant activity evaluated via PTZ-induced seizures in mice, measuring latency to clonic-tonic seizures .
  • Binding affinity studies : Molecular docking to predict interactions with targets like GABAA_A receptors .

Q. What functional groups contribute to its pharmacological potential?

  • Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability .
  • Triazoloquinazolinone core : Facilitates π-π stacking and hydrogen bonding with enzyme active sites .
  • Acetamide linker : Stabilizes interactions via hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s activity and selectivity?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the benzyl moiety to enhance binding affinity, as seen in analogs with 4-chlorobenzyl substitutions .
  • Heterocycle replacement : Replace the triazole ring with oxadiazole to modulate solubility and metabolic stability .
  • Stereochemical tuning : Synthesize enantiomers to assess chirality-dependent activity (e.g., via chiral HPLC separation) .

Q. How should researchers resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and blood-brain barrier penetration using LC-MS/MS .
  • Metabolite identification : Use hepatocyte incubation or microsomal assays to detect inactive/active metabolites .
  • Dose-response reevaluation : Adjust dosing regimens in animal models to account for rapid clearance .

Q. What strategies mitigate poor aqueous solubility during formulation?

  • Prodrug design : Introduce phosphate or glycoside groups to improve hydrophilicity .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance dissolution rates .
  • Co-crystallization : Co-formulate with co-solvents like PEG 400 or cyclodextrins .

Q. How can computational modeling guide target identification?

  • Molecular docking : Predict binding modes with targets like cyclooxygenase-2 (COX-2) or tubulin using AutoDock Vina .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with IC50_{50} data .

Q. What experimental designs validate structure-activity relationships (SAR)?

  • Analog libraries : Synthesize derivatives with systematic substitutions (e.g., 3-Cl, 4-OMe, 2,4-diF) and compare IC50_{50} values .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
  • Crystallography : Resolve X-ray structures of ligand-enzyme complexes (e.g., with tubulin) to identify critical interactions .

Q. How are toxicity mechanisms investigated preclinically?

  • Genotoxicity assays : Conduct Ames tests and micronucleus assays to assess mutagenic potential .
  • hERG inhibition screening : Use patch-clamp electrophysiology to evaluate cardiac risk .
  • In silico toxicity prediction : Apply tools like ProTox-II to prioritize low-risk candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.